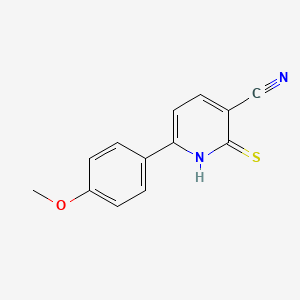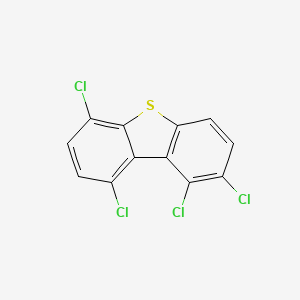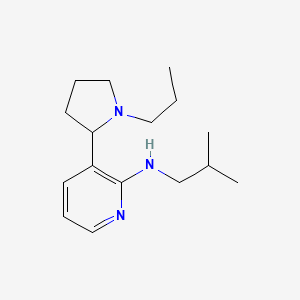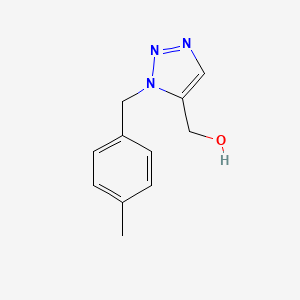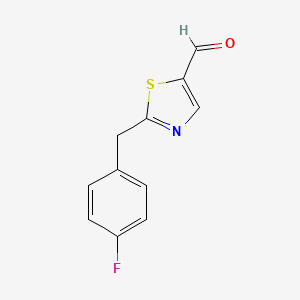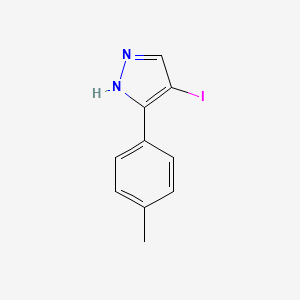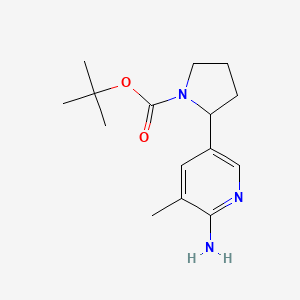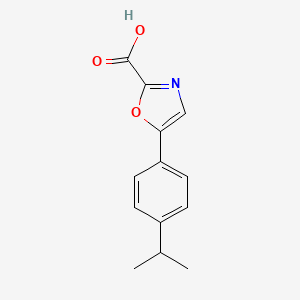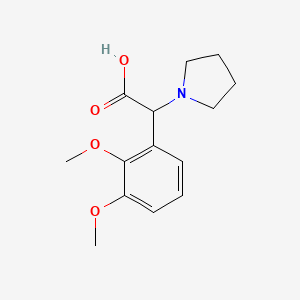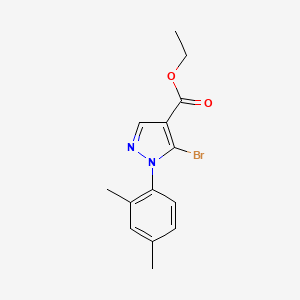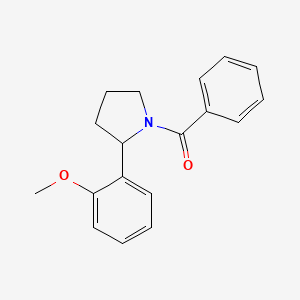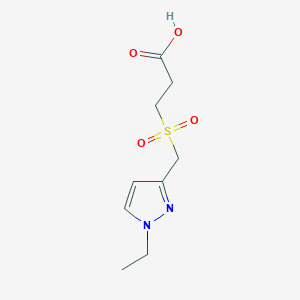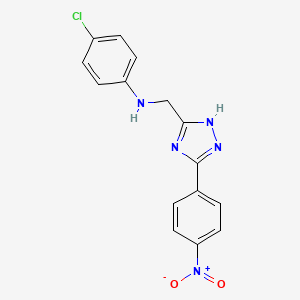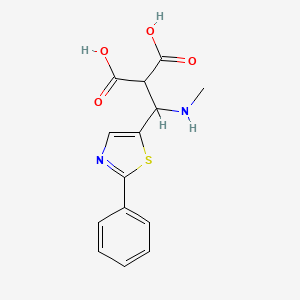
2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid is a synthetic compound with the molecular formula C14H16N2O4S. This compound is known for its unique structure, which includes a thiazole ring, a phenyl group, and a malonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)acetic acid
- 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)propionic acid
- 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)butanoic acid
Uniqueness
Compared to these similar compounds, 2-((Methylamino)(2-phenylthiazol-5-yl)methyl)malonic acid is unique due to the presence of the malonic acid moiety. This structural feature allows for additional reactivity and versatility in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[methylamino-(2-phenyl-1,3-thiazol-5-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-15-11(10(13(17)18)14(19)20)9-7-16-12(21-9)8-5-3-2-4-6-8/h2-7,10-11,15H,1H3,(H,17,18)(H,19,20) |
InChI Key |
AXWFVBNQACNJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CN=C(S1)C2=CC=CC=C2)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


